molecular formula C10H13NO2 B066054 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid CAS No. 162648-14-8

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Cat. No. B066054
M. Wt: 179.22 g/mol
InChI Key: JHJSJOYOVJHBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid, also known as DMPPA, is an organic compound that is widely used in scientific research. It is a derivative of propionic acid and contains a pyridine ring, which is the main feature that makes it so versatile and useful. DMPPA is a very important compound in the field of chemical synthesis, as it can be used to synthesize a variety of compounds with different properties. In addition, it has recently been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis of Novel Derivatives

This compound can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Biological Activity

The synthesized derivatives have shown significant biological activities. They have been evaluated as inhibitors of receptor tyrosine kinase . They also show anticancer activity against lung cancer , antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Antioxidant Activity

The derivatives also exhibit antioxidant activity. The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid .

Pharmacokinetic Profiles

The pharmacokinetic profiles of these derivatives have been evaluated. The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Preparation of Coordination Polymers

3-Pyridinepropionic acid (PPA) may be used in the preparation of new coordination polymers of Ag, Cu, and Zn, via reaction with AgNO 3, Cu (NO 3) 2 ·6H 2 O and Zn (NO 32 ·6H 2 O in MeOH .

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid can be used in the synthesis of these bipyridine derivatives .

properties

IUPAC Name

2,2-dimethyl-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,9(12)13)6-8-4-3-5-11-7-8/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSJOYOVJHBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.